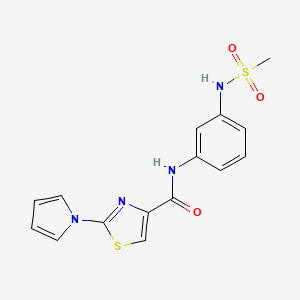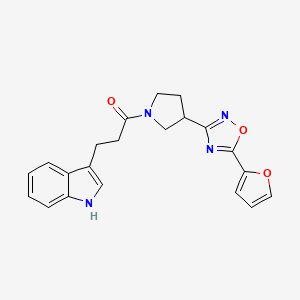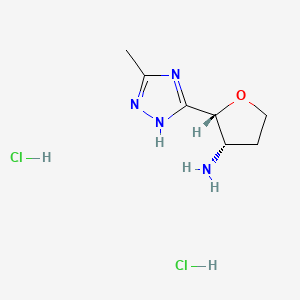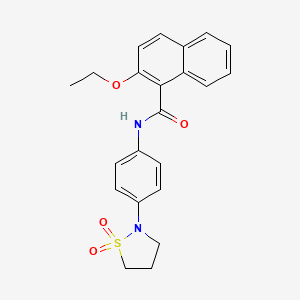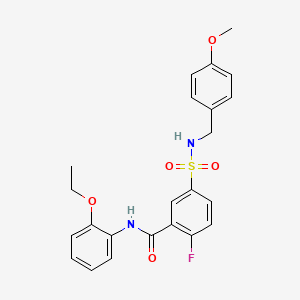![molecular formula C20H21FN2O4S B2780823 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946267-42-1](/img/structure/B2780823.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide, which is a functional group that is often found in various pharmaceutical agents. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,4-dihydro-2H-quinolin-7-yl group would likely contribute to the rigidity of the molecule, while the cyclopropanecarbonyl group could add some steric bulk. The fluoro and methoxy groups on the benzenesulfonamide moiety could influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide, fluoro, and methoxy groups could affect its solubility, while the cyclopropanecarbonyl group could influence its stability .Scientific Research Applications
Convenient Synthesis Methods
A study by Patrick, Rogers, and Gorrell (2002) elaborates on a convenient preparation of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing the potential utility of structurally similar compounds in synthetic chemistry. This synthesis method could offer insights into novel approaches for creating derivatives of the given chemical compound for various research applications (Patrick et al., 2002).
Fluorescent Probes for Zinc(II)
Kimber et al. (2003) discuss the synthesis of analogues to Zinquin-related fluorophores, which are specific for Zn(II). This research indicates the compound's potential application in the development of fluorescent probes for metal ions, which could be valuable in biochemical and medical research (Kimber et al., 2003).
Anticancer Activities
Srikanth et al. (2016) designed and synthesized several 2-anilino-3-aroylquinolines, evaluating their cytotoxic activity against various human cancer cell lines. This suggests that structurally related compounds, including N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide, could hold potential as frameworks for developing new anticancer agents (Srikanth et al., 2016).
Heck Reaction Applications
Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, demonstrating the compound's potential role in facilitating carbon-carbon bond formation, a key reaction in organic synthesis and pharmaceutical development (Patrick et al., 2008).
Synthesis of Azo Dyes
Rufchahi and Gilani (2012) investigated the synthesis, characterization, and spectroscopic properties of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one. This highlights the chemical's utility in dye chemistry, offering pathways for the development of novel dyes with specific properties (Rufchahi & Gilani, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-27-19-9-8-16(12-17(19)21)28(25,26)22-15-7-6-13-3-2-10-23(18(13)11-15)20(24)14-4-5-14/h6-9,11-12,14,22H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEFFVJCMBKMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)
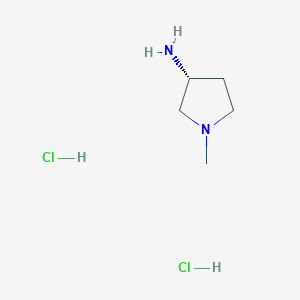


![1-(3,4-difluorobenzoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2780750.png)

![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)
